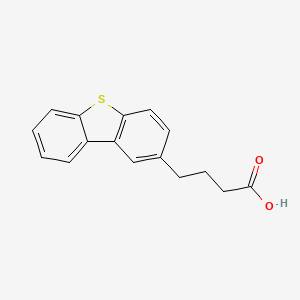

2-Dibenzothiophenebutanoic acid

CAS No.: 91034-92-3

Cat. No.: VC16047864

Molecular Formula: C16H14O2S

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91034-92-3 |

|---|---|

| Molecular Formula | C16H14O2S |

| Molecular Weight | 270.3 g/mol |

| IUPAC Name | 4-dibenzothiophen-2-ylbutanoic acid |

| Standard InChI | InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) |

| Standard InChI Key | FMTLTRCPMNZQGB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 2-dibenzothiophenebutanoic acid (molecular formula: , molecular weight: 278.34 g/mol) consists of a dibenzothiophene scaffold fused with a butanoic acid side chain. Dibenzothiophene itself is a tricyclic system comprising two benzene rings ortho-fused to a central thiophene ring . The butanoic acid group is attached at the 2-position of the dibenzothiophene, as illustrated below:

The IUPAC name 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid reflects the four-carbon chain (butanoic acid) linked to the heterocyclic system. This structural configuration enhances lipophilicity compared to unsubstituted dibenzothiophene, enabling interactions with biological membranes .

Synthesis and Reaction Pathways

Friedel-Crafts Acylation

The synthesis of 2-dibenzothiophenebutanoic acid begins with Friedel-Crafts acylation of dibenzothiophene. In a representative procedure :

-

Dibenzothiophene (1) reacts with succinic anhydride in the presence of aluminum trichloride () as a Lewis catalyst.

-

The reaction proceeds in a 2:1 mixture of dichloroethane (DCE) and nitrobenzene under nitrogen atmosphere, yielding 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (2).

-

Reduction of the ketone intermediate (2) using zinc amalgam (Zn/Hg) in acidic conditions produces 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid (3) .

Key reaction conditions:

-

Temperature: Reflux at 110–120°C for 40 hours.

-

Yield: ~50% after purification via recrystallization (ethyl acetate/chloroform).

Oxidation to Sulfone Derivatives

Physicochemical Properties

Experimental data for 2-dibenzothiophenebutanoic acid and related derivatives are summarized below:

Notable characteristics:

-

Lipophilicity: The butanoic acid side chain balances hydrophilic and hydrophobic interactions, facilitating membrane incorporation in biological systems .

-

Photostability: The dibenzothiophene core exhibits resistance to photobleaching, making it suitable for long-term imaging applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.10–7.80 (m, 7H, aromatic), 3.10 (t, 2H, –CH₂–), 2.60 (t, 2H, –CH₂–), 2.20 (m, 2H, –CH₂–) .

-

¹³C NMR (101 MHz, CDCl₃): δ 178.9 (COOH), 140.2–121.5 (aromatic carbons), 33.4 (–CH₂–), 27.9 (–CH₂–) .

Mass Spectrometry

Applications in Research and Industry

Fluorescent Cell Membrane Probes

The lipophilic nature of 2-dibenzothiophenebutanoic acid enables its use as a plasma membrane dye. In HeLa cells, derivatives of this compound exhibit blue emission (λₑₘ = 450 nm) under a DAPI filter set, making them compatible with standard fluorescence microscopy setups .

Catalysis and Polymer Science

Dibenzothiophene derivatives serve as precursors for π-conjugated polymers used in organic electronics. The butanoic acid group allows functionalization with electron-withdrawing or donating substituents, tuning electronic properties for optoelectronic devices .

Environmental and Petrochemical Research

In petrochemistry, dibenzothiophene analogs are model compounds for studying hydrodesulfurization (HDS) processes. The butanoic acid derivative aids in understanding sulfur removal mechanisms from crude oil, critical for reducing SO₂ emissions .

Future Directions

Research opportunities include:

-

Bioconjugation: Attaching targeting moieties (e.g., antibodies) for cancer cell imaging.

-

Drug Delivery: Utilizing the carboxylic acid group for pH-responsive drug release systems.

-

Advanced Materials: Incorporating into metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume